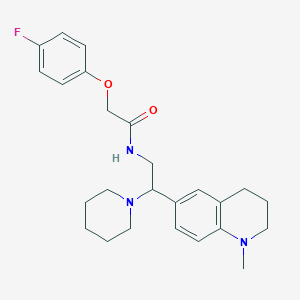![molecular formula C26H20BrN3OS B2964488 2-((3-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034582-60-8](/img/structure/B2964488.png)
2-((3-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((3-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a type of thieno[2,3-d]pyrimidin-4(3H)-one . These compounds have been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Synthesis Analysis
The synthesis of these compounds involves a series of chemical reactions . An expeditious synthesis was optimized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found to be using DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time compared to 15 h for classic conventional heating .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C22H17BrN2O2S . It has a molecular weight of 453.361 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds have been optimized for efficiency . The use of different solvents, catalysts, and microwave irradiation has been explored to improve the synthesis process .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Compounds with similar structures have been synthesized and evaluated for their biological activities, including antimicrobial properties. For example, the synthesis of pyrimidine derivatives and their subsequent evaluation for antimicrobial activities highlight the potential pharmaceutical applications of such compounds (Al-Haiza, Mostafa, & El-kady, 2003). Similarly, compounds like 5-(P-tolyl)-2-[(3-bromo-4-methoxy benzylidene) hydrazino]-thiazole have been prepared, demonstrating the versatility of bromobenzylthio and pyrimidine components in synthesizing nitrogen heterocycles with potential antimicrobial activity (Sherif, 2014).
Antiviral and Antitumor Activity
Research into pyrimidine derivatives extends into antiviral and antitumor applications. Compounds such as 6-azacadeguomycin and various trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides have been synthesized and tested for their biological activity, including antiviral and antitumor effects (Petrie et al., 1985). Another study focused on 2-[2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones for their anti-HIV-1 activity, highlighting the potential of pyrimidine derivatives in treating viral infections (Novikov et al., 2004).
Structural and Chemical Properties
The synthesis and characterization of pyrimidine derivatives, including their crystal structures, DFT studies, and evaluation of biological activities, are crucial for understanding their potential applications. For instance, the synthesis and X-ray crystal studies of new fluorinated coumarin–pyrimidine hybrids have been conducted, demonstrating potent anticancer activity and providing insights into their interaction with biological targets (Hosamani et al., 2015).
Propriétés
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-3-(2-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrN3OS/c1-17-8-5-6-13-22(17)30-25(31)24-23(21(15-28-24)19-10-3-2-4-11-19)29-26(30)32-16-18-9-7-12-20(27)14-18/h2-15,28H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPOPTBJFQZKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

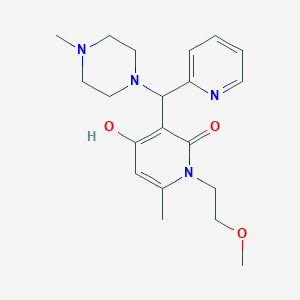
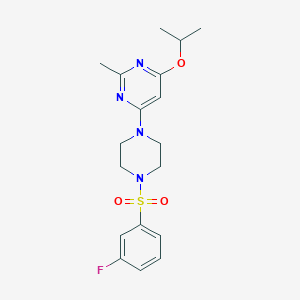
![N-(1-cyanobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2964409.png)
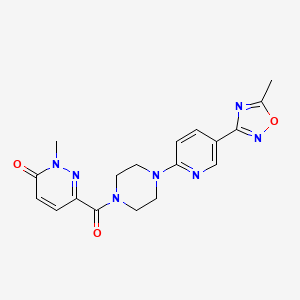
![1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2964411.png)
![tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2964412.png)
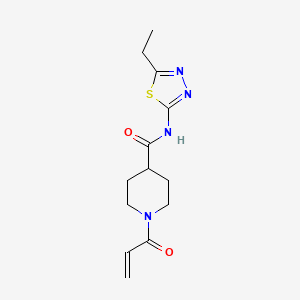
![4-[(Pyridin-3-ylmethyl)thio]aniline](/img/structure/B2964415.png)
![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2964416.png)
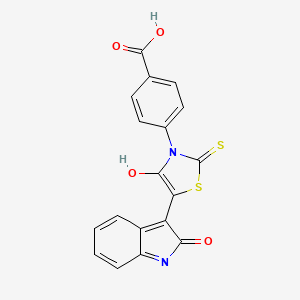

![(R)-1-((3AR,5S,6AR)-2,2-Dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)ethane-1,2-diol](/img/structure/B2964422.png)
![Tert-butyl (2S)-2-[(2-aminoacetyl)amino]propanoate](/img/structure/B2964425.png)
